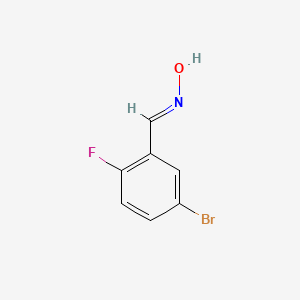

5-Bromo-2-fluoro-benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-fluorobenzaldoxime is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldoxime, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorobenzaldoxime typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions usually include stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-fluorobenzaldoxime are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorobenzaldoxime can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The oxime group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions for coupling reactions.

Major Products Formed

Substitution: Products with different halogen or functional group substitutions.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluorobenzaldoxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzaldoxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-fluorobenzaldehyde

- 2-Bromo-5-fluorobenzaldehyde

- 3-Bromo-4-fluorobenzaldehyde

- 4-Bromo-2-fluorobenzaldehyde

Uniqueness

5-Bromo-2-fluorobenzaldoxime is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can provide distinct electronic and steric effects compared to other similar compounds .

Biological Activity

5-Bromo-2-fluoro-benzaldehyde oxime (CAS Number: 93777-26-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The oxime functional group is known for its versatility in organic synthesis and its role in enhancing the biological properties of various compounds. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

- Molecular Formula : C₇H₄BrFO

- Molecular Weight : 203.01 g/mol

- Melting Point : 49 °C

- Boiling Point : 230 °C

- Density : 1.710 g/cm³

- Solubility : Insoluble in water

Biological Activity Overview

This compound exhibits several biological activities, particularly in the realm of cancer therapeutics. Its structure allows for interactions with various biological targets, leading to significant effects on cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against different cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 0.04 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 0.1 | Inhibits tumor growth and promotes PARP cleavage |

| K562 (CML) | 1.2 | Downregulates Stat5 target proteins |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by activating caspase pathways and inducing DNA fragmentation.

- Cell Cycle Arrest : It effectively halts the cell cycle at the G1 phase, preventing further proliferation.

- Inhibition of Kinases : Studies indicate that it inhibits key kinases such as FLT3 and c-Met, disrupting downstream signaling pathways critical for cell survival and proliferation.

Study 1: MV4-11 Xenograft Model

In an in vivo study utilizing an MV4-11 tumor xenograft model, treatment with this compound resulted in significant tumor growth inhibition without notable toxicity to the host organism. The compound demonstrated a favorable safety profile, as indicated by stable body weight among treated subjects .

Study 2: MCF-7 Cell Line

Another investigation focused on the MCF-7 breast cancer cell line revealed that the compound effectively inhibited cell viability and induced apoptosis through PARP cleavage mechanisms. This study emphasized the potential of this compound as a therapeutic agent for hormone-responsive breast cancers .

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

(NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ |

InChI Key |

JXINJMATTXHEET-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/O)F |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.